2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline
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Overview
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a chlorinated aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often in solvents like dimethylformamide (DMF) or acetonitrile, and at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4
Nucleophiles: NaOCH3, RMgX (Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or fully reduced compounds.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline involves the stabilization of reactive intermediates during chemical reactions. The TBDMS group acts as a protecting group, preventing reactions at specific sites until the desired reaction conditions are met. This allows for greater control and selectivity in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butyldimethylsilyl)oxy)ethanol: This compound also features a TBDMS group and is used in similar protecting group strategies.
tert-Butyldimethylsilyloxyacetaldehyde: Another compound with a TBDMS group, used in synthetic glycobiology.
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-chloroaniline is unique due to the presence of both a chlorinated aniline and a TBDMS group. This combination allows for specific reactivity and protection strategies that are not possible with simpler TBDMS-protected compounds.
Properties
Molecular Formula |
C13H22ClNOSi |
---|---|
Molecular Weight |
271.86 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chloroaniline |
InChI |
InChI=1S/C13H22ClNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3 |
InChI Key |
WKOAYZHAMMRIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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